molecular formula C4H5F2NO B2958075 2-(2,2-Difluoroethoxy)acetonitrile CAS No. 1553618-82-8

2-(2,2-Difluoroethoxy)acetonitrile

Cat. No.: B2958075
CAS No.: 1553618-82-8
M. Wt: 121.087
InChI Key: STZRUWAAFRDPLF-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)acetonitrile is an organic compound with the molecular formula C4H5F2NO It is characterized by the presence of a difluoroethoxy group attached to an acetonitrile moiety

Scientific Research Applications

2-(2,2-Difluoroethoxy)acetonitrile has several applications in scientific research:

Safety and Hazards

“2-(2,2-Difluoroethoxy)acetonitrile” is classified under GHS07 and has the signal word 'Warning’ . It has several hazard statements including H332, H319, H312, H302, H315, H227, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)acetonitrile typically involves the reaction of 2,2-difluoroethanol with acetonitrile under specific conditions. One common method includes the use of a base to deprotonate the alcohol, followed by nucleophilic substitution with a suitable leaving group on the acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the difluoroethoxy group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethoxy)ethanol: Similar in structure but with a hydroxyl group instead of a nitrile group.

    2-(2,2-Difluoroethoxy)ethylamine: Contains an amine group instead of a nitrile group.

Uniqueness

2-(2,2-Difluoroethoxy)acetonitrile is unique due to the presence of both the difluoroethoxy and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various applications .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO/c5-4(6)3-8-2-1-7/h4H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZRUWAAFRDPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553618-82-8
Record name 2-(2,2-difluoroethoxy)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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